molecular formula C12H18FNO4S2 B2638859 5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide CAS No. 1396749-94-2

5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide

Cat. No.: B2638859
CAS No.: 1396749-94-2
M. Wt: 323.4
InChI Key: NILXJOJHYIFISV-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is an organic compound with a complex structure that includes a fluorine atom, a hydroxy group, a methylthio group, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: Introduction of the fluorine atom into the aromatic ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Sulfonamide Formation: Reaction of the fluorinated aromatic compound with a sulfonamide precursor under acidic conditions to form the sulfonamide group.

    Hydroxy and Methylthio Group Introduction: Addition of the hydroxy and methylthio groups through nucleophilic substitution reactions, often using reagents like sodium methoxide and methylthiolate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azido derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), sodium methoxide (NaOMe)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of azido or other substituted derivatives

Scientific Research Applications

5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxy and methylthio groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxybenzenesulfonamide: Lacks the hydroxy and methylthio groups, which may reduce its biological activity.

    N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide: Lacks the fluorine atom, potentially altering its chemical reactivity and biological interactions.

Uniqueness

5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the hydroxy and methylthio groups provide additional sites for interaction with biological targets.

Properties

IUPAC Name

5-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4S2/c1-12(15,8-19-3)7-14-20(16,17)11-6-9(13)4-5-10(11)18-2/h4-6,14-15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILXJOJHYIFISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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